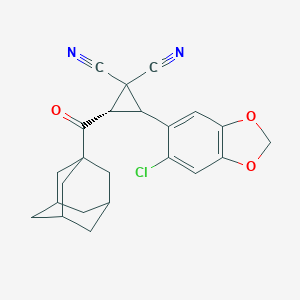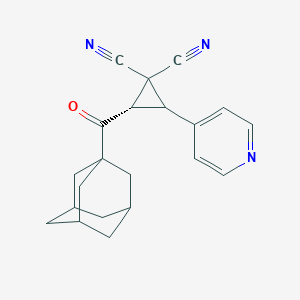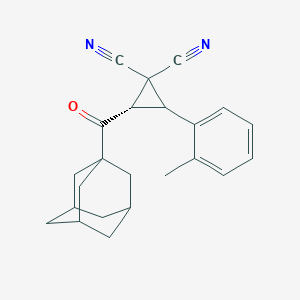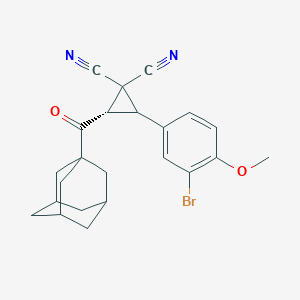![molecular formula C20H21F3N2O2S B460651 3-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid CAS No. 625377-28-8](/img/structure/B460651.png)
3-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid is a complex organic compound featuring a pyridine ring substituted with an adamantyl group, a cyano group, and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2,6-dichloropyridine, adamantane, and trifluoromethyl ketone.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is added through thiolation reactions, typically using thiol reagents like thiourea or mercaptans.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.
Medicine
The compound and its derivatives are explored for their pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism of action of 3-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The adamantyl group enhances lipophilicity, facilitating membrane permeability. The cyano group can act as an electrophile, participating in various biochemical reactions. The trifluoromethyl group increases metabolic stability and binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
3-{[6-(1-Adamantyl)-3-cyano-4-methylpyridin-2-yl]sulfanyl}propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
The presence of the trifluoromethyl group in 3-{[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2S/c21-20(22,23)15-6-16(25-18(14(15)10-24)28-2-1-17(26)27)19-7-11-3-12(8-19)5-13(4-11)9-19/h6,11-13H,1-5,7-9H2,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAOKHBJDVPMLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C(=C4)C(F)(F)F)C#N)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4'S,4'aR)-2'-amino-4'-pyridin-4-ylspiro[1,3-dioxolane-2,6'-4,4a,5,7-tetrahydronaphthalene]-1',3',3'-tricarbonitrile](/img/structure/B460572.png)

![2-(1-Adamantylcarbonyl)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1,1-cyclopropanedicarbonitrile](/img/structure/B460574.png)

![2'-amino-4'a,5',6',7'-tetrahydro-dispiro(1,3-dioxolane-2,6'-naphthalene-4',8''-[1,4]dioxaspiro[4.5]decane)-1',3',3'(4'H)-tricarbonitrile](/img/structure/B460576.png)

![1-Adamantyl[3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B460580.png)
![2-(1-Adamantylcarbonyl)-3,6-diamino-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B460581.png)
![2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B460582.png)
![1-[2-(1-Adamantyl)-2-oxoethyl]-4-methylpyridinium](/img/structure/B460583.png)
![3-Ethoxy-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B460588.png)
![(8E)-2-amino-4-[2-(trifluoromethyl)phenyl]-8-[[2-(trifluoromethyl)phenyl]methylidene]-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B460589.png)
![Methyl 6-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-5-cyano-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B460591.png)
